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Compound of Interest

Compound Name: (S)-2-O-Tolylmorpholine

Cat. No.: B13064414

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Abstract

This application note presents a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of **(S)-2-O-Tolylmorpholine** in human plasma. Developed for researchers, scientists, and drug development professionals, this protocol provides a comprehensive, step-by-step guide from sample preparation to data analysis. The methodology is designed to meet the rigorous standards of bioanalytical method validation as outlined by major regulatory agencies, ensuring data integrity and reliability for pharmacokinetic and toxicokinetic studies. By explaining the scientific rationale behind key procedural choices, this document serves as both a practical guide and an educational resource for tackling the bioanalysis of morpholine-class compounds.

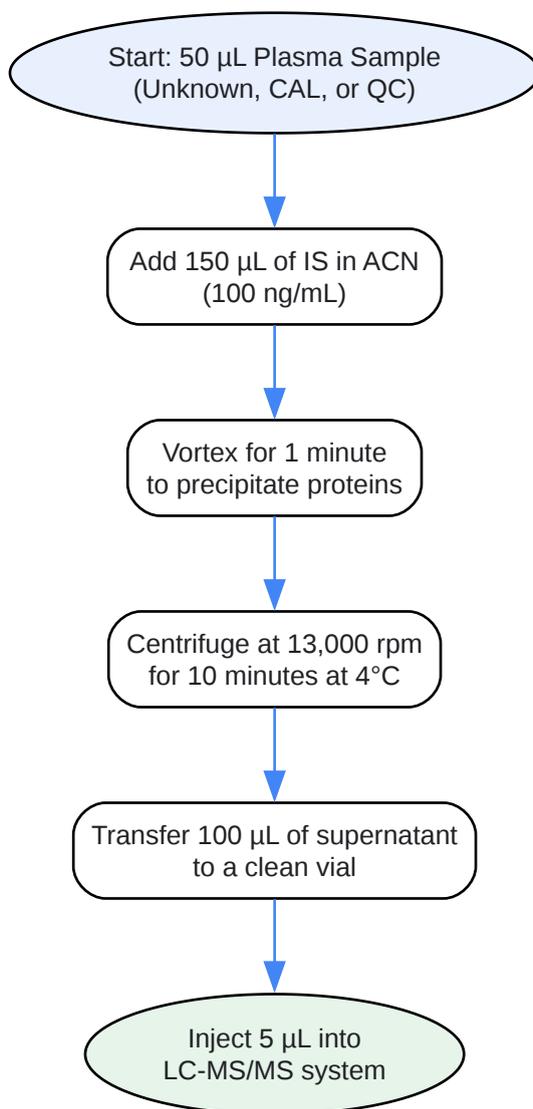
Introduction: The Need for a Robust Bioanalytical Method

(S)-2-O-Tolylmorpholine is a morpholine derivative of significant interest in pharmaceutical development. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas, including oncology and infectious diseases.[1] Accurate quantification of novel morpholine-containing entities like **(S)-2-O-Tolylmorpholine** in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

LC-MS/MS stands as the definitive technology for this purpose, offering unparalleled sensitivity and selectivity, which are critical for measuring low drug concentrations in complex biological fluids.[2] However, the chemical properties of some morpholine analogs, such as potential polarity, can present challenges in chromatographic retention and extraction efficiency.[3][4] This protocol addresses these challenges by employing a streamlined protein precipitation extraction technique and optimized reversed-phase chromatography, ensuring a reliable and high-throughput analytical workflow. The entire process is validated according to the principles laid out by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), providing a trustworthy framework for regulatory submissions.[5][6][7]

Overall Analytical Workflow

The analytical process is a systematic progression from sample receipt to final data reporting. Each stage is critical for maintaining the integrity of the results. The following diagram provides a high-level overview of the complete workflow.



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Caption: Step-by-step workflow for plasma sample protein precipitation.

- Aliquot Plasma: Pipette 50 μL of each sample (unknown, CAL, or QC) into a 1.5 mL microcentrifuge tube.
- Precipitate and Add IS: Add 150 μL of the IS working solution (100 ng/mL in ACN) to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.
- Vortex: Vortex each tube vigorously for 1 minute to ensure complete mixing and protein denaturation.

- **Centrifuge:** Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- **Transfer Supernatant:** Carefully transfer 100 µL of the clear supernatant to an autosampler vial for analysis.
- **Inject:** Inject 5 µL of the supernatant onto the LC-MS/MS system.

Protocol 3: LC-MS/MS Instrumental Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

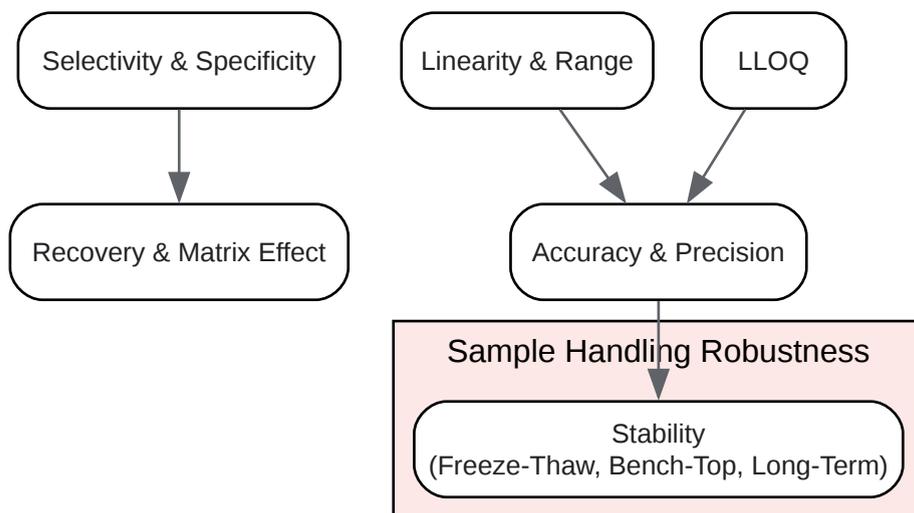
Parameter	Recommended Condition	Rationale
LC Column	Waters ACQUITY BEH C18, 2.1x50 mm, 1.7 μ m	Provides excellent retention and peak shape for moderately polar compounds.
Mobile Phase A	0.1% Formic Acid in Water	Acidification promotes better ionization in positive ESI mode.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Common organic phase for reversed-phase chromatography.
Flow Rate	0.4 mL/min	Appropriate for a 2.1 mm ID column, ensuring sharp peaks.
Gradient	5% B to 95% B over 2.5 min, hold 0.5 min, re-equilibrate	A rapid gradient allows for high-throughput analysis while ensuring elution of the analyte.
Column Temp.	40 $^{\circ}$ C	Reduces viscosity and can improve peak shape and reproducibility. [8]
Injection Vol.	5 μ L	Balances sensitivity with potential on-column overloading.
Run Time	~4 minutes	Enables rapid sample turnaround.

Table 2: Mass Spectrometry Parameters

Parameter	Recommended Condition	Rationale
Ionization Mode	Electrospray Ionization (ESI), Positive	The morpholine nitrogen is readily protonated, making positive mode ideal.
Precursor Ion [M+H] ⁺	m/z 178.2	Based on the molecular weight of 177.24 g/mol for C ₁₁ H ₁₅ NO. [9]
IS Precursor Ion [M+H] ⁺	m/z 182.2	For a +4 Da stable isotope-labeled internal standard.
Product Ions (Analyte)	Quantifier: m/z 118.1, Qualifier: m/z 91.1	These transitions should be confirmed via infusion. The quantifier is typically the most intense, stable fragment.
Product Ions (IS)	Quantifier: m/z 122.1	The fragmentation should ideally follow the same pathway as the unlabeled analyte.
Capillary Voltage	3.0 kV	Optimized for stable spray and maximum ion generation.
Source Temp.	150 °C	
Desolvation Temp.	400 °C	Ensures efficient solvent evaporation.
Collision Energy (CE)	Optimize via infusion	CE is compound-dependent and must be optimized to maximize fragment ion intensity.

Bioanalytical Method Validation (BMV)

Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose. [7] The experiments described below must be performed according to regulatory guidelines to ensure the data is reliable. [5][6]



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Caption: Interrelationship of key bioanalytical method validation parameters.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Validation Parameter	Purpose	Experiment	Acceptance Criteria (per FDA/EMA) [5][10][11]
Selectivity	To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.	Analyze at least 6 unique batches of blank plasma.	Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range	To demonstrate a proportional relationship between concentration and instrument response.	Analyze calibration curves (at least 5) with a minimum of 6 non-zero standards.	Correlation coefficient (r^2) ≥ 0.99 . Back-calculated standards must be within $\pm 15\%$ of nominal ($\pm 20\%$ at LLOQ).
Accuracy & Precision	To determine the closeness of measured values to the nominal value and the degree of scatter.	Analyze QC samples at 4 levels in replicate (n=6) on at least 3 separate days.	Mean accuracy within $\pm 15\%$ of nominal ($\pm 20\%$ at LLOQ). Precision (%CV) $\leq 15\%$ ($\leq 20\%$ at LLOQ).
Lower Limit of Quantification (LLOQ)	The lowest concentration that can be measured with acceptable accuracy and precision.	The lowest standard on the calibration curve.	Must meet accuracy ($\pm 20\%$) and precision ($\leq 20\%$) criteria. Signal-to-noise ratio typically >10 .
Matrix Effect	To assess the ion suppression or enhancement caused by co-eluting matrix components.	Compare the analyte response in post-extraction spiked samples to that in a neat solution.	The IS-normalized matrix factor should have a %CV $\leq 15\%$.
Recovery	To evaluate the efficiency of the	Compare the analyte response in pre-	Should be consistent, precise, and

	extraction process.	extraction spiked samples to post-extraction spiked samples.	reproducible.
Stability	To ensure the analyte is stable under various storage and handling conditions.	Analyze QC samples after exposure to different conditions (e.g., 3 freeze-thaw cycles, 24h at room temp, 3 months at -80°C).	Mean concentration of stability samples must be within $\pm 15\%$ of nominal concentration of baseline samples.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of **(S)-2-O-Tolymorpholine** in human plasma. The simple protein precipitation protocol allows for high-throughput sample processing, while the optimized chromatographic and mass spectrometric conditions provide the necessary performance for demanding bioanalytical studies. The outlined validation strategy, grounded in FDA and EMA guidelines, establishes a clear path for demonstrating the method's fitness for purpose, ensuring the generation of high-quality, reliable data to support drug development programs.

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